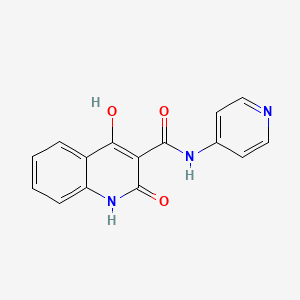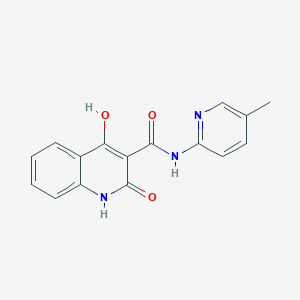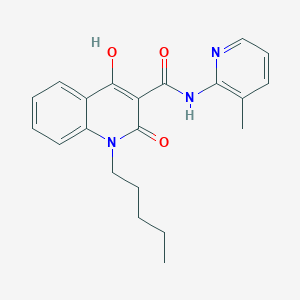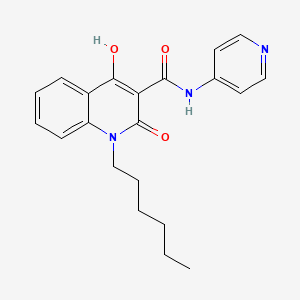
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria since the 1940s. In recent years, it has gained attention for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
Applications De Recherche Scientifique
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its anti-malarial properties. It is known to inhibit the growth of the Plasmodium parasite by interfering with its ability to break down hemoglobin. In addition to its anti-malarial properties, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential uses in the treatment of other diseases, such as cancer and autoimmune disorders. Research has shown that 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide can inhibit autophagy, a process by which cells break down and recycle their own components. This makes 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide a potential candidate for the treatment of cancer, as cancer cells rely heavily on autophagy for survival. 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders.
Mécanisme D'action
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide exerts its effects by accumulating in the acidic compartments of cells, such as lysosomes and endosomes. It interferes with the ability of these compartments to break down and recycle cellular components, leading to the accumulation of waste products and ultimately cell death. In cancer cells, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide inhibits autophagy, leading to the accumulation of damaged proteins and organelles, which can trigger cell death.
Biochemical and Physiological Effects:
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-malarial properties, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit autophagy, induce apoptosis, and reduce inflammation. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and phosphodiesterase, which are involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers. It has also been well-studied, and its mechanism of action is well-understood. However, there are also limitations to its use. 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It is also known to interact with other drugs, which can complicate experiments.
Orientations Futures
There are several potential directions for future research on 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of cancer. Research is ongoing to determine the optimal dose and treatment regimen for 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide in cancer patients. Another area of interest is its potential use in the treatment of autoimmune disorders. Research is ongoing to determine the mechanism by which 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide reduces inflammation and to identify the optimal treatment regimen for autoimmune disorders. Additionally, research is ongoing to identify new compounds that are structurally similar to 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide but may have improved efficacy or fewer side effects.
Méthodes De Synthèse
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is synthesized from 4,7-dichloroquinoline and 5-amino-2-pentanol. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product. The synthesis of 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been well-established and can be performed on a large scale.
Propriétés
IUPAC Name |
1-hexyl-4-hydroxy-2-oxo-N-pyridin-4-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-4-7-14-24-17-9-6-5-8-16(17)19(25)18(21(24)27)20(26)23-15-10-12-22-13-11-15/h5-6,8-13,25H,2-4,7,14H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJBZPRHIBBMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hexyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)
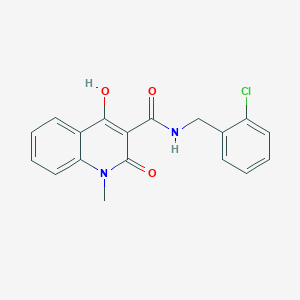
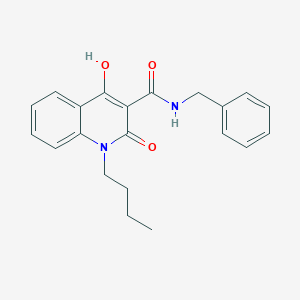
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
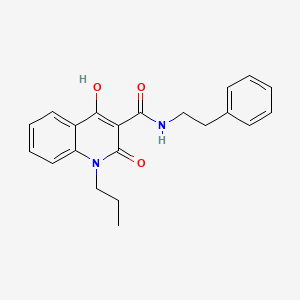
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)
